4,5-Dichloro-2-iodotoluene
Description
4,5-Dichloro-2-iodotoluene is an organic compound with the molecular formula C7H5Cl2I It is a derivative of toluene, where the hydrogen atoms at positions 4 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 2 is replaced by an iodine atom
Properties
IUPAC Name |
1,2-dichloro-4-iodo-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUQZAJTVSHBQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-iodotoluene typically involves halogenation reactions. One common method is the iodination of 4,5-dichlorotoluene. This can be achieved through electrophilic aromatic substitution, where iodine is introduced to the aromatic ring in the presence of a catalyst such as nitric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-iodotoluene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted toluenes.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
4,5-Dichloro-2-iodotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-iodotoluene depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In oxidation reactions, the methyl group is converted to other functional groups through the action of oxidizing agents. In coupling reactions, the iodine atom is replaced by other groups through the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
4,5-Dichlorotoluene: Lacks the iodine atom, making it less reactive in certain types of reactions.
2-Iodotoluene: Lacks the chlorine atoms, resulting in different reactivity and applications.
4-Iodotoluene:
Uniqueness: 4,5-Dichloro-2-iodotoluene is unique due to the presence of both chlorine and iodine atoms on the aromatic ring. This combination of substituents provides a distinct reactivity profile, making it valuable in specific synthetic applications and research studies.
Biological Activity
4,5-Dichloro-2-iodotoluene is a halogenated aromatic compound that has garnered attention in various fields of research, particularly in biochemistry and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by its molecular formula and a molecular weight of approximately 286.92 g/mol. It is often synthesized through electrophilic iodination of chlorinated toluenes, where regioselectivity can be influenced by the choice of iodination reagents . The compound serves as a versatile intermediate in organic synthesis, particularly for creating more complex biologically active molecules.
Mechanisms of Biological Activity
1. Interaction with Enzymes:
this compound has been shown to interact with various enzymes, particularly cytochrome P450 enzymes. These interactions can lead to the formation of reactive intermediates that may induce oxidative stress in cells. The compound's halogenated nature suggests significant lipophilicity, which can influence its absorption and distribution within biological systems.
2. Cellular Effects:
The biological effects of this compound extend to influencing cellular signaling pathways. For instance, it can activate the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cellular stress responses. This activation can lead to changes in gene expression that help cells adapt to various stressors.
3. Toxicological Profile:
Dosage-dependent effects have been observed in animal models. At lower concentrations, this compound may cause mild oxidative stress; however, higher doses are associated with significant toxicity, including liver and kidney damage due to the accumulation of toxic metabolites.
Case Study 1: Enzyme Interaction
A study investigated the interaction between this compound and cytochrome P450 enzymes. Results indicated that the compound could inhibit specific isoforms of these enzymes, leading to altered metabolic pathways for various xenobiotics. This inhibition was linked to increased levels of reactive oxygen species (ROS), suggesting potential cytotoxic effects at elevated concentrations.
Case Study 2: Cellular Response
In vitro experiments demonstrated that exposure to this compound resulted in the activation of stress response genes. The activation was measured using quantitative PCR techniques, revealing a significant upregulation of genes associated with oxidative stress response pathways after treatment with the compound.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Interaction | Inhibits cytochrome P450 enzymes | |
| Cellular Signaling | Activates MAPK pathway | |
| Toxicity | Causes oxidative stress and potential organ damage |
Table 2: Dosage Effects in Animal Models
| Dosage (mg/kg) | Observed Effects | Reference |
|---|---|---|
| Low (1-10) | Mild oxidative stress | |
| Moderate (10-50) | Transient changes in gene expression | |
| High (>50) | Significant liver and kidney damage |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
